3-(4-BROMO-1H-PYRAZOL-1-YL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE
Overview
Description
3-(4-BROMO-1H-PYRAZOL-1-YL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE is a synthetic organic compound that features both a pyrazole and an indole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Indole Ring: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The final step involves coupling the brominated pyrazole with the indole derivative using a suitable base and solvent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions might target the bromine atom or the carbonyl group, leading to debromination or alcohol formation.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
3-(4-BROMO-1H-PYRAZOL-1-YL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE could have several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with pyrazole and indole moieties can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(1H-PYRAZOL-1-YL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE: Lacks the bromine atom, which might affect its reactivity and biological activity.
3-(4-CHLORO-1H-PYRAZOL-1-YL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE: Similar structure with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 3-(4-BROMO-1H-PYRAZOL-1-YL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)-1-PROPANONE might confer unique reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-1-(2,3-dihydroindol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O/c15-12-9-16-17(10-12)7-6-14(19)18-8-5-11-3-1-2-4-13(11)18/h1-4,9-10H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSASCHXMXLFOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCN3C=C(C=N3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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